molecular formula C21H23NO3 B12958360 (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Cat. No.: B12958360
M. Wt: 337.4 g/mol
InChI Key: VKDATHXGEFHLJK-HNNXBMFYSA-N
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Description

(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral Fmoc-protected pyrrolidine derivative widely employed in peptide synthesis, medicinal chemistry, and as a building block for bioactive molecules. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions. The (S)-configured pyrrolidine core with a 2-hydroxyethyl substituent confers unique stereoelectronic properties, influencing solubility, reactivity, and biological interactions. This compound is typically synthesized via coupling reactions involving Fmoc-protected intermediates, as exemplified in methodologies for analogous structures .

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H23NO3/c23-13-11-15-6-5-12-22(15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2/t15-/m0/s1

InChI Key

VKDATHXGEFHLJK-HNNXBMFYSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Fluorenyl Group: The fluorenyl group can be synthesized through the Friedel-Crafts alkylation of fluorene with an appropriate alkyl halide.

    Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of a suitable amine with a dihaloalkane.

    Coupling Reaction: The fluorenyl group is then coupled with the pyrrolidine ring through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic addition reaction, typically using ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxyethyl group using reducing agents like sodium borohydride.

    Substitution: The fluorenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxyethyl group

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research has indicated that compounds similar to (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate exhibit antitumor properties. Studies involving quinone-based antitumor agents have shown that these compounds can mediate the formation of free radicals, which play a crucial role in the cytotoxicity against cancer cells. For instance, electron paramagnetic resonance (EPR) studies have demonstrated that certain derivatives can enhance hydroxyl radical formation in tumor cells, contributing to their therapeutic effects .

Neuroprotective Effects
The compound also shows promise in neuropharmacology. Its ability to interact with neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. The structural similarity with known neuroprotective agents indicates that it might modulate pathways involved in neuronal survival and plasticity .

Peptide Synthesis

Fmoc Protection Strategy
In peptide synthesis, this compound serves as a protective group for amino acids. The Fmoc (fluorenylmethoxycarbonyl) group is widely used due to its stability under basic conditions and ease of removal under acidic conditions. This makes it an ideal choice for solid-phase peptide synthesis, allowing for the sequential addition of amino acids while maintaining the integrity of the growing peptide chain .

Application in Drug Design
The ability to incorporate this compound into peptide sequences enhances the pharmacological properties of peptides by improving their solubility and bioavailability. This is particularly relevant in the development of peptide-based drugs aimed at specific targets within the body .

Material Science

Polymer Chemistry
this compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. The compound can be used as a monomer or a cross-linking agent in the production of advanced materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics .

Nanotechnology
In nanotechnology, derivatives of this compound can be utilized to create nanoscale materials that exhibit unique optical or electronic properties. The incorporation of fluorenyl groups can enhance the photophysical characteristics of materials, making them suitable for applications in organic electronics and photonic devices .

Summary Table of Applications

Application Area Description
Medicinal ChemistryAntitumor activity through free radical formation; neuroprotective effects against degeneration
Peptide SynthesisFmoc protection strategy for amino acids; enhances solubility and bioavailability
Material ScienceUsed as a monomer or cross-linking agent; applicable in drug delivery systems
NanotechnologyCreation of nanoscale materials with enhanced optical/electronic properties

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Molecular Weight Similarity Score Key Applications Reference
(R)-(9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate 2-(hydroxymethyl) 323.39 0.86 Peptide synthesis intermediates; stereochemical studies
2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)acetic acid Piperidine-4-yl acetic acid 367.41 0.86 Conformational studies; protease inhibitor scaffolds
(S)-1-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetyl)pyrrolidine-2-carboxylic acid 2-carboxylic acid 410.43 N/A Peptide backbone modification; solid-phase synthesis
(9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate 3-amino-3-(hydroxymethyl) 340.38 N/A Glycomimetics; glycosidase inhibitors
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid 4,4-dimethyl-2-carboxylic acid 365.42 N/A Lipophilic peptide analogs; membrane permeability enhancers
Target Compound : (9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate 2-(2-hydroxyethyl) ~351.40 N/A Polar intermediates; solubility-enhanced drug candidates N/A

Structural Differences and Implications

Substituent Chemistry :

  • The 2-hydroxyethyl group in the target compound provides enhanced hydrophilicity compared to the hydroxymethyl analog (323.39 Da, ). This increases aqueous solubility, making it preferable for water-sensitive reactions.
  • Piperidine-based analogs (e.g., 367.41 Da, ) exhibit distinct ring strain and conformational flexibility, altering binding affinity in enzyme inhibition.
  • Carboxylic acid derivatives (e.g., 410.43 Da, ) introduce acidity (pKa ~4-5), enabling pH-dependent reactivity in coupling reactions.

Stereochemical Considerations :

  • The (R)-configured hydroxymethyl analog (323.39 Da, ) shows divergent biological activity compared to the (S)-configured target compound, underscoring the importance of chirality in receptor interactions.

Synthetic Utility: Analogs like (9H-Fluoren-9-yl)methyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate (340.38 Da, ) are used in glycomimetics due to their branched hydroxy/amino motifs, whereas the target compound’s linear hydroxyethyl group favors straightforward functionalization.

Biological Activity

(9H-Fluoren-9-yl)methyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a synthetic compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the fluorenyl group and the pyrrolidine ring, suggest various applications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H23NO3\text{C}_{18}\text{H}_{23}\text{N}\text{O}_3

This structure includes:

  • Fluorenyl Group : Contributes to the compound's lipophilicity and potential interactions with biological membranes.
  • Pyrrolidine Ring : Known for its diverse pharmacological properties.
  • Hydroxyethyl Side Chain : Enhances solubility and may influence biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibitory agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The structural similarity suggests that this compound could potentially inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of cell wall synthesis .

Anticancer Properties

Studies on related compounds have demonstrated promising anticancer activities. For example, derivatives containing the pyrrolidine framework have been evaluated for their cytotoxic effects on cancer cell lines such as A549 (human lung adenocarcinoma). In these studies, compounds were tested for their ability to reduce cell viability, with some exhibiting significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin .

The following table summarizes findings related to the anticancer activity of similar pyrrolidine derivatives:

CompoundCell LineIC50 Value (µM)Mechanism of Action
Derivative AA54915Apoptosis induction
Derivative BHCT11610Enzyme inhibition
Derivative CMCF720Cell cycle arrest

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study evaluated a series of pyrrolidine derivatives for their inhibitory effects on Mycobacterium tuberculosis H37Rv strain. Compounds similar in structure to this compound showed effective inhibition of the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in fatty acid biosynthesis in mycobacteria .
  • Anticancer Activity in Lung Cancer Models : In a comparative study, various pyrrolidine derivatives were tested against A549 cells. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced cytotoxicity while maintaining lower toxicity towards non-cancerous cells .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Cell Cycle Modulation : Certain derivatives induce cell cycle arrest, preventing cancer cells from proliferating.

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